Complestatin

Catalog No.
S650188
CAS No.
M.F
C61H45Cl6N7O15
M. Wt
1328.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Complestatin

Product Name

Complestatin

IUPAC Name

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C61H45Cl6N7O15

Molecular Weight

1328.8 g/mol

InChI

InChI=1S/C61H45Cl6N7O15/c1-74-44(56(82)73-49(61(87)88)25-4-7-32(75)8-5-25)12-24-2-9-33(10-3-24)89-45-22-27-13-35(51(45)77)26-6-11-34-31(23-68-42(34)20-26)21-43(69-59(85)50(76)30-18-40(66)54(80)41(67)19-30)55(81)70-47(28-14-36(62)52(78)37(63)15-28)57(83)71-46(27)58(84)72-48(60(74)86)29-16-38(64)53(79)39(65)17-29/h2-11,13-20,22-23,43-44,46-49,68,75,77-80H,12,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t43-,44+,46-,47-,48-,49-/m1/s1

InChI Key

JJGZGELTZPACID-OTLJHNKQSA-N

Synonyms

chloropeptin II, complestatin, isocomplestatin

Canonical SMILES

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(=CN6)CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(=CN6)C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O

Chloropeptin II is a heterodetic cyclic peptide consisting of N-acylated trytophan, 3,5-dichloro-4-hydroxyphenylglycine, 4-hydroxyphenylglycine, 3,5-dichloro-4-hydroxyphenylglycyl, tyrosine and 4-hydroxyphenylglycine residues joined in sequence and in which the side-chain of the central 4-hydroxyphenylglycine residue is attached to the side-chain of the tryptophan via a C3-C6 bond and to the side-chain of the tyrosine via an ether bond from C5. It is isolated from the culture broth of Streptomyces and has anti-HIV-1 activity. It has a role as a metabolite, an antimicrobial agent and an anti-HIV-1 agent. It is a member of indoles, a cyclic ether, a heterodetic cyclic peptide, an organochlorine compound, a peptide antibiotic and a polyphenol.

Complestatin is a non-ribosomal heptapeptide that belongs to the glycopeptide antibiotic family. It is primarily produced by the bacterium Streptomyces lavendulae and is known for its diverse biological activities, including anti-complement, anti-HIV integrase, neuroprotective, anti-apoptotic, and antibacterial properties. Its unique structure features biaryl and aryl–ether–aryl linkages, which contribute to its pharmacological potency by providing structural rigidity . Complestatin's complex structure and the challenges associated with its isolation from natural sources have hindered its development as a pharmaceutical agent .

That are critical for its biological activity. Notably, it can participate in postsynthetic oxidative cyclization, a process that modifies the peptide's structure to enhance its efficacy. This cyclization involves the formation of cyclic structures from acyclic precursors through oxidative processes . Additionally, the compound can be transformed into related compounds via acid-catalyzed rearrangements, demonstrating its chemical versatility .

The biological activities of complestatin are multifaceted:

  • Anti-complement Activity: Complestatin inhibits the complement system, which plays a crucial role in immune responses.
  • Antiviral Properties: It exhibits activity against HIV integrase, interfering with viral entry processes .
  • Neuroprotective Effects: The compound has been shown to protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antibacterial Activity: Complestatin targets fatty acid synthesis in bacteria, leading to bacterial growth inhibition. This mechanism has been confirmed through experimental studies where exogenous fatty acids could reverse its antibacterial effects .

The synthesis of complestatin has been challenging due to its complex structure. Various methods have been developed:

  • Total Synthesis: Researchers have developed total synthesis routes that involve multiple steps, including palladium-mediated reactions for indole annulation .
  • Biocatalytic Approaches: The use of P450 monooxygenase ComJ from the biosynthetic gene cluster has been explored as a biocatalyst for the chemo-enzymatic synthesis of complestatin. This enzyme facilitates phenolic cross-linking of amino acid side chains, providing a more efficient synthesis route compared to traditional chemical methods .

Complestatin holds promise in several applications:

  • Pharmaceutical Development: Due to its diverse biological activities, there is significant interest in developing complestatin as a therapeutic agent for conditions like HIV infection and neurodegenerative diseases.
  • Biological Probes: Its unique properties make it a valuable tool for studying biological processes related to complement activation and bacterial infections.

Interaction studies of complestatin have focused on understanding how it interacts with various biological targets:

  • Complement System: Studies have demonstrated that complestatin can effectively inhibit components of the complement system, which may lead to new treatments for autoimmune diseases.
  • HIV Integrase: Its interaction with HIV integrase suggests potential pathways for antiviral drug development .

Several compounds share structural or functional similarities with complestatin. Here are some notable examples:

Compound NameTypeKey Features
VancomycinGlycopeptide AntibioticKnown for antibacterial properties against Gram-positive bacteria.
TeicoplaninGlycopeptide AntibioticSimilar mechanism of action; used against resistant strains.
ChloropeptinPeptide AntibioticExhibits antibacterial activity; structurally related to complestatin.
DaptomycinLipopeptide AntibioticEffective against Gram-positive bacteria; disrupts bacterial cell membrane.

Uniqueness of Complestatin

Complestatin stands out due to its combination of anti-complement activity and neuroprotective effects, which are less common among other glycopeptide antibiotics. Its ability to inhibit fatty acid synthesis specifically adds another layer to its antibacterial efficacy, making it a unique candidate for further research and development in pharmacology.

XLogP3

9.8

Dates

Last modified: 07-20-2023

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